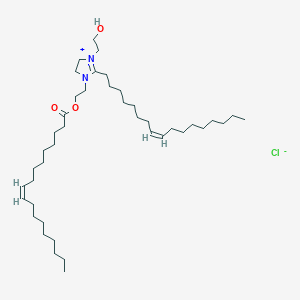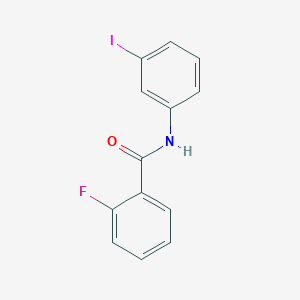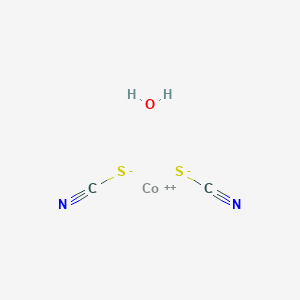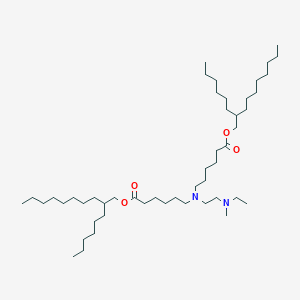
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound with a unique structure It is characterized by the presence of a heptadec-8-en-1-yl group, a hydroxyethyl group, and an oleoyloxyethyl group attached to an imidazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper wire/Me6TREN catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as single-electron transfer living radical polymerization (SET-LRP) can be employed to achieve efficient functionalization of the imidazolium core .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and other polymeric materials.
2-Ethylhexyl acrylate: Employed in the production of adhesives, coatings, and other materials.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C42H79ClN2O3 |
|---|---|
Molekulargewicht |
695.5 g/mol |
IUPAC-Name |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C42H79N2O3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43(37-39-45)35-36-44(41)38-40-47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,45H,3-16,21-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
InChI-Schlüssel |
VMIIEFYSFQUCQO-AWLASTDMSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)


